

In-depth Technical Guide on 3-Dimethylaminooxalyl-4-acetylindole: A Theoretical Perspective

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Compound of Interest

Compound Name: 3-Dimethylaminooxalyl-4-acetylindole

Cat. No.: B3180768

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature dedicated to comprehensive theoretical and experimental studies on **3-Dimethylaminooxalyl-4-acetylindole** is exceedingly scarce. This document synthesizes the available information, primarily identifying it as a chemical intermediate, and extrapolates theoretical considerations based on the known reactivity and properties of its constituent functional groups (indole, acetyl, and dimethylaminooxalyl). The experimental protocols and detailed quantitative data requested are not available in published literature.

Introduction

3-Dimethylaminooxalyl-4-acetylindole is a substituted indole derivative. The indole scaffold is a core component of numerous biologically active natural products and synthetic compounds.^{[1][2]} Specifically, 3-substituted indoles are recognized for their significant biological activities.^[1] This particular compound is noted as a precursor in the synthesis of psilocin and psilocybin, indicating its role as a key intermediate in the preparation of tryptamine alkaloids.^[3]

The presence of an acetyl group at the 4-position and a dimethylaminooxalyl group at the 3-position suggests a molecule designed for further chemical modification. The electron-

withdrawing nature of these substituents significantly influences the electronic properties of the indole ring, which is crucial for its reactivity.

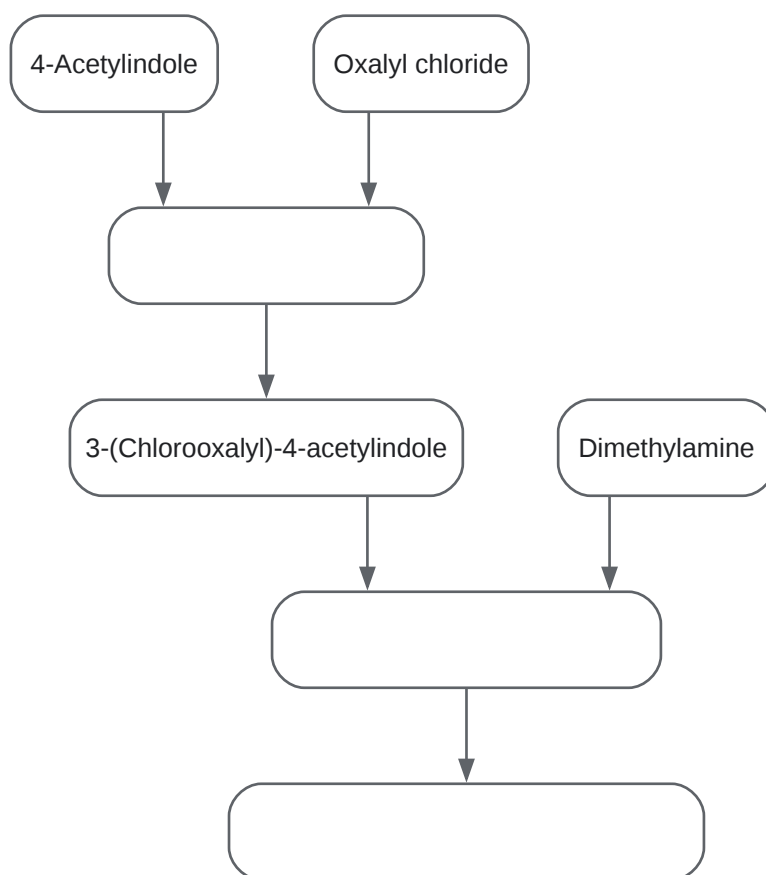
Chemical and Physical Properties

While detailed experimental data is not readily available, some basic properties can be cited.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₄ N ₂ O ₄	[3]
Molecular Weight	274.27 g/mol	[3]
CAS Number	30000-66-9	[4]
Purity (typical)	≥97.0%	[4]

Theoretical Synthesis Pathway

The synthesis of **3-Dimethylaminoxalyl-4-acetylindole** would likely involve the functionalization of a 4-acetylindole precursor. A plausible synthetic route is outlined below. This is a theoretical pathway, as specific literature detailing its synthesis is not available.



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Caption: Theoretical synthesis of **3-Dimethylaminooxalyl-4-acetylindole**.

Hypothetical Experimental Protocol: Synthesis

Based on the theoretical pathway, a generalized experimental protocol can be proposed.

Objective: To synthesize **3-Dimethylaminooxalyl-4-acetylindole** from 4-acetylindole.

Materials:

- 4-Acetylindole
- Oxalyl chloride
- Anhydrous dichloromethane (DCM)
- Anhydrous aluminum chloride (AlCl_3) or other Lewis acid catalyst

- Dimethylamine (solution in THF or as a gas)
- Triethylamine or other non-nucleophilic base
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

- Friedel-Crafts Acylation:
 - Dissolve 4-acetylindole in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution in an ice bath (0 °C).
 - Slowly add oxalyl chloride to the stirred solution.
 - Portion-wise, add the Lewis acid catalyst (e.g., AlCl_3) while maintaining the temperature at 0 °C.
 - Allow the reaction to warm to room temperature and stir until TLC analysis indicates consumption of the starting material.
 - Carefully quench the reaction by pouring it over crushed ice.
 - Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(chlorooxalyl)-4-acetylindole.
- Amidation:
 - Dissolve the crude 3-(chlorooxalyl)-4-acetylindole in anhydrous DCM.
 - Cool the solution to 0 °C.
 - Add triethylamine, followed by the slow addition of dimethylamine solution.
 - Stir the reaction at 0 °C and then allow it to warm to room temperature.
 - Monitor the reaction by TLC.

- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer and concentrate under reduced pressure.
- Purify the crude product by column chromatography (silica gel, with an appropriate eluent system such as ethyl acetate/hexane) to obtain pure **3-Dimethylaminooxalyl-4-acetylintole**.

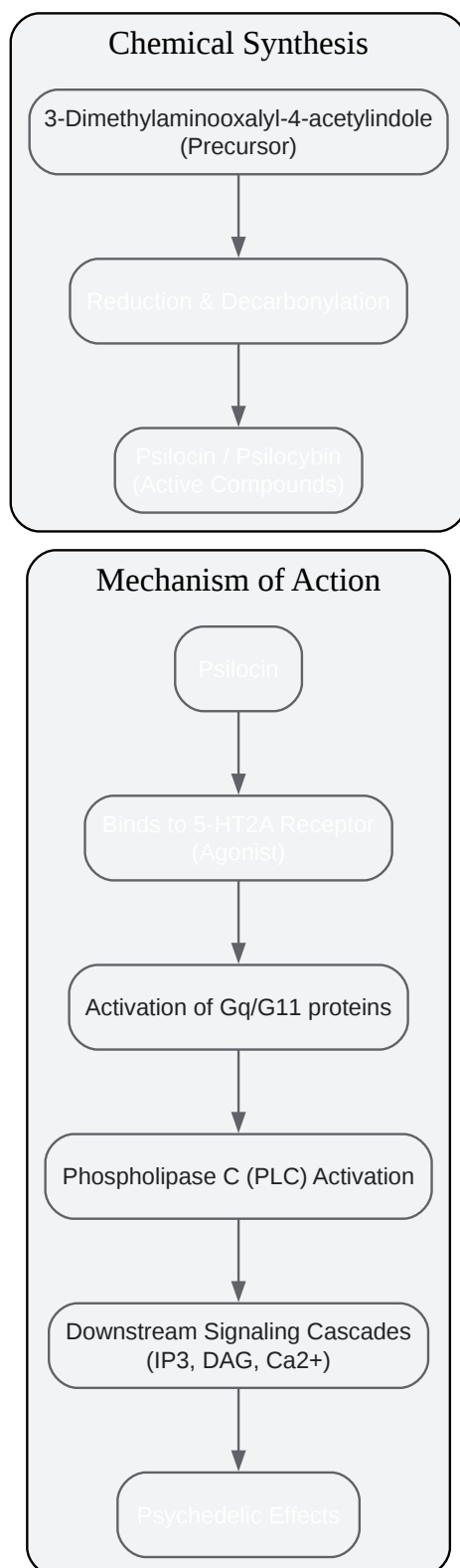
Spectroscopic and Structural Characterization (Theoretical)

While no specific published spectra for this molecule are available, theoretical predictions can be made for its characterization.

Technique	Expected Key Features
¹ H NMR	- Signals for the indole ring protons (aromatic region).- A singlet for the acetyl methyl protons.- Two singlets for the N,N-dimethyl protons (may be broadened due to restricted rotation around the amide C-N bond).- A signal for the indole NH proton.
¹³ C NMR	- Resonances for the indole ring carbons.- Carbonyl carbon signals for the acetyl and both oxalyl groups.- Signals for the acetyl and dimethylamino methyl carbons.
FT-IR	- N-H stretching vibration for the indole amine.- Multiple strong C=O stretching bands for the acetyl and diamide carbonyl groups.- C-N stretching vibrations.
Mass Spec.	- A molecular ion peak corresponding to the molecular weight (274.27).- Fragmentation patterns characteristic of the loss of acetyl and dimethylaminooxalyl moieties.

Potential Biological Significance and Signaling Pathways

Given its role as a precursor to psilocin and psilocybin, **3-Dimethylaminooxalyl-4-acetylindole** itself is not expected to be the primary psychoactive agent. Psilocybin and its active metabolite psilocin are classic serotonergic psychedelics, acting as agonists at serotonin receptors, particularly the 5-HT_{2A} receptor. The logical relationship from the precursor to the final active compounds and their mechanism of action is depicted below.



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Caption: From precursor to mechanism of action.

Conclusion and Future Directions

3-Dimethylaminooxalyl-4-acetylindole is a synthetically important intermediate.[3] Due to its status as a precursor, it has not been the subject of extensive theoretical or biological investigation itself. Future research could focus on:

- Detailed Synthesis and Characterization: Publishing a detailed, peer-reviewed synthesis and full spectroscopic characterization (NMR, IR, MS, and X-ray crystallography).
- Computational Studies: Performing density functional theory (DFT) calculations to determine its electronic structure, reactivity indices, and theoretical spectroscopic properties.
- Biological Screening: Although likely inactive at serotonin receptors compared to its downstream products, a full receptor binding profile could confirm its pharmacological inertness and rule out any off-target effects.

This whitepaper provides a theoretical framework for understanding **3-Dimethylaminooxalyl-4-acetylindole** based on its chemical structure and its role as a known synthetic precursor. The lack of direct experimental and theoretical studies in the public domain highlights a gap in the scientific literature for this specific compound.

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